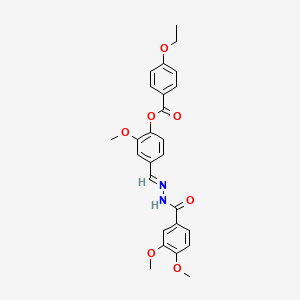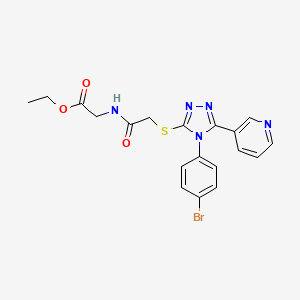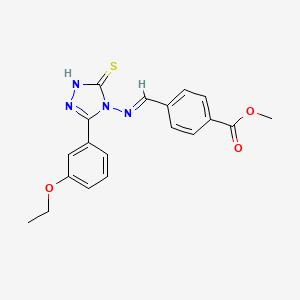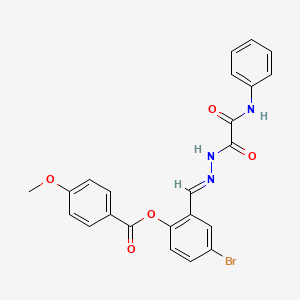
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C27H27N3O7 and a molecular weight of 505.532 g/mol This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, ethoxy, and carbohydrazonoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.
Coupling Reaction: The hydrazone intermediate is then coupled with 2-methoxyphenyl 4-ethoxybenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbohydrazonoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound’s methoxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the carbohydrazonoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: Similar structure but with a butoxy group instead of an ethoxy group.
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
The uniqueness of 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, may influence its solubility and interaction with biological targets differently compared to similar compounds with other substituents.
特性
CAS番号 |
765912-98-9 |
|---|---|
分子式 |
C26H26N2O7 |
分子量 |
478.5 g/mol |
IUPAC名 |
[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H26N2O7/c1-5-34-20-10-7-18(8-11-20)26(30)35-22-12-6-17(14-23(22)32-3)16-27-28-25(29)19-9-13-21(31-2)24(15-19)33-4/h6-16H,5H2,1-4H3,(H,28,29)/b27-16+ |
InChIキー |
CJXGWHCSPLCRGB-JVWAILMASA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC)OC |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12028616.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028623.png)

![9-Bromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028630.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028643.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12028655.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028658.png)

![N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12028669.png)
![(5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028675.png)
![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12028678.png)


